2-cyclohexyl-2-ethoxyethan-1-ol
Description
Properties
CAS No. |
1864613-13-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-2-ethoxyethan-1-ol can be achieved through several methods. One common method involves the reaction of cyclohexylmagnesium bromide with ethylene oxide, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-ethoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Cyclohexyl ketone or cyclohexyl carboxylic acid.
Reduction: Cyclohexyl ethanol or cyclohexane.
Substitution: Cyclohexyl alkyl ether.
Scientific Research Applications
2-Cyclohexyl-2-ethoxyethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-2-ethoxyethan-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates that can modulate cellular processes. The compound’s unique structure allows it to interact with specific receptors or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Complexity
2-Cyclohexyl-2-ethoxyethan-1-ol
- Structure : Secondary alcohol with cyclohexyl and ethoxy groups.
- Molecular Weight : ~172.27 g/mol (estimated).
- Key Features : Moderate steric bulk from the cyclohexyl ring; balanced polarity from ethoxy and hydroxyl groups.
2-(2-Methoxyethoxy)ethanol (DEGME, CAS 111-77-3)
- Structure : Glycol ether with methoxyethoxy and hydroxyl groups.
- Molecular Weight : 120.15 g/mol.
- Key Features : Linear ethoxy chain enhances water solubility compared to cyclohexyl analogs. Classified as hazardous (GHS08) due to reproductive toxicity .
2-(2-{2-[(3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}cyclohexyl)oxy]ethoxy}ethan-1-ol (C₁₈H₃₆O₈)
- Structure : Complex glycol ether with a cyclohexyl ring and extended ethoxy chains.
- Molecular Weight : 380.47 g/mol.
- Key Features : High molecular weight and multiple ether linkages increase boiling point and reduce volatility. Likely used in specialized solvents or polymer applications .
2-Ethylhexanol (CAS 104-76-7)
Physical and Chemical Properties
| Property | This compound | 2-(2-Methoxyethoxy)ethanol | C₁₈H₃₆O₈ Glycol Ether | 2-Ethylhexanol |
|---|---|---|---|---|
| Boiling Point | ~220–240°C (estimated) | 194°C | >300°C (estimated) | 184°C |
| Water Solubility | Low (cyclohexyl dominance) | High | Moderate | Insoluble |
| LogP (Lipophilicity) | ~2.5 (estimated) | 0.2 | ~1.8 (estimated) | 2.6 |
| Volatility | Moderate | High | Low | Moderate |
Key Observations :
Reactivity and Degradation Pathways
- This compound: Expected to undergo hydrolysis under acidic/basic conditions, releasing cyclohexanol and ethoxyethanol. The cyclohexyl group may stabilize intermediates during degradation.
- Nitrosourea Derivatives (e.g., ): Degrade via chloroethyl intermediates (e.g., 2-chloroethanol), highlighting the reactivity of ethoxy-related substituents. This suggests that ethoxy groups in this compound may participate in similar alkylation pathways under specific conditions .
- Glycol Ethers (e.g., DEGME) : Susceptible to oxidation, forming carboxylic acids or ketones. The absence of labile groups (e.g., nitrosoureas) in this compound likely improves its stability .
Key Observations :
- The cyclohexyl group may reduce volatility and inhalation risks compared to smaller glycol ethers like DEGME, but dermal exposure remains a concern.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-cyclohexyl-2-ethoxyethan-1-ol, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, cyclohexanol derivatives react with ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., NaOH) under reflux. Optimal yields (40–65%) are achieved by controlling steric effects through slow addition of reagents and extended reaction times (12–24 hours). Purification typically involves fractional distillation or silica gel chromatography. Variations in solvent polarity (e.g., THF vs. ethanol) significantly impact reaction efficiency .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- H NMR : Distinct signals for cyclohexyl protons (δ 1.2–1.8 ppm), ethoxy methylene (δ 3.4–3.6 ppm), and hydroxyl proton (δ 1.5–2.0 ppm, broad).
- IR Spectroscopy : O-H stretch (3200–3400 cm⁻¹) and C-O-C ether stretch (1100 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 172 (C₁₀H₂₀O₂) with fragmentation patterns indicating loss of ethoxy (-45 amu) and cyclohexyl groups. PubChem data and experimental validations confirm these assignments .
Advanced Research Questions
Q. How does the spatial arrangement of substituents influence stereoselective reactions in this compound?
- Methodological Answer : The axial/equatorial positioning of the cyclohexyl and ethoxy groups dictates reactivity. For example:
- Equatorial ethoxy groups enhance nucleophilic substitution rates by reducing steric hindrance (kinetic studies show a 30% reactivity increase compared to axial positioning).
- Conformational analysis via NMR or X-ray crystallography is critical for reaction design. Computational models (DFT) predict transition-state geometries, aiding in catalyst selection .
Q. What methodological approaches resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies arise from assay variability. A systematic strategy includes:
- Dose-response normalization : IC₅₀ values adjusted for solvent polarity (e.g., ethanol/water mixtures stabilize the compound).
- Solvent controls : Isolate compound effects from excipient interactions.
- Meta-analysis : Aggregate data from studies using standardized parameters (e.g., pH 7.4, 25°C). Recent work identifies 70:30 ethanol/water as optimal for bioactivity assays .
Q. What challenges arise when using this compound as a solvent in asymmetric catalysis, and how can they be mitigated?
- Methodological Answer : Key challenges and solutions:
Q. How do structural analogs differ in cytochrome P450 interactions, and what are the implications for drug metabolism?
- Methodological Answer : Analogs with bulkier groups (e.g., tert-butyl) exhibit reduced metabolic clearance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
